molecular formula C18H15F3N6O3 B2600261 2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396682-76-0

2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2600261
CAS No.: 1396682-76-0
M. Wt: 420.352
InChI Key: HKESETPNZSBLKH-UHFFFAOYSA-N
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Description

2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a tetrazole ring, a trifluoroethyl group, and a methoxybenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxybenzamido Intermediate: This step involves the reaction of 3-methoxybenzoic acid with an appropriate amine to form the methoxybenzamido intermediate.

    Introduction of the Tetrazole Ring: The intermediate is then subjected to cyclization with sodium azide and a suitable catalyst to form the tetrazole ring.

    Addition of the Trifluoroethyl Group: Finally, the trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The tetrazole ring can mimic carboxylate groups, enabling the compound to interact with enzymes and receptors that recognize carboxylates. The methoxybenzamido moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide: shares similarities with other tetrazole-containing compounds such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group, in particular, can significantly alter the compound’s pharmacokinetic and pharmacodynamic profiles compared to other tetrazole-containing compounds.

Properties

IUPAC Name

2-[4-[(3-methoxybenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O3/c1-30-14-4-2-3-11(9-14)16(28)23-12-5-7-13(8-6-12)27-25-15(24-26-27)17(29)22-10-18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKESETPNZSBLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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